5-Nitrocytosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDBZGFVYQCVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50313071 |

Source

|

| Record name | 5-Nitrocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69099-99-6 |

Source

|

| Record name | NSC266148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50313071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-nitro-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Nitrocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Nitrocytosine

This compound, a derivative of the nucleobase cytosine, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a nitro group at the 5-position of the pyrimidine ring dramatically alters the electronic properties of the molecule, making it a valuable precursor for the synthesis of various modified nucleosides and other heterocyclic compounds. These derivatives are explored for their potential as antiviral, antibacterial, and anticancer agents. Understanding the efficient synthesis and rigorous purification of this compound is, therefore, a foundational requirement for researchers in this field. This guide provides a comprehensive overview of the synthesis of this compound via electrophilic nitration of cytosine, details robust purification protocols, and outlines key analytical techniques for its characterization.

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is the electrophilic nitration of cytosine. This reaction involves the introduction of a nitro group (-NO₂) onto the C5 position of the cytosine ring. The presence of the amino group at C4 and the keto group at C2 activates the C5 position, making it susceptible to electrophilic attack.

The Chemistry Behind the Nitration of Cytosine

The nitration of cytosine is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction mechanism is a classic example of electrophilic aromatic substitution.

Reaction Mechanism: Formation of the Nitronium Ion and Electrophilic Attack

Figure 1. Mechanism of this compound Synthesis.

Detailed Experimental Protocol for the Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound from cytosine.

Materials:

-

Cytosine

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

pH meter or pH paper

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to below 10°C. Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature. The chemical reaction for this conversion is: C₄H₅N₃O + HNO₃ → C₄H₄N₄O₃ + H₂O.[1]

-

Reaction: To the cold nitrating mixture, add cytosine portion-wise over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.

-

Reaction Monitoring: After the addition of cytosine is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of crude this compound will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the crude this compound in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50°C).

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting material and other side products. Therefore, a thorough purification is essential to obtain a high-purity product suitable for further applications. The two primary methods for the purification of this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[2][3] The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]

Solvent Selection for Recrystallization:

The choice of solvent is critical for successful recrystallization. For this compound, which is a polar molecule, polar solvents are generally good candidates. A common and effective solvent for the recrystallization of this compound is hot water.[2] Due to the presence of polar functional groups, using a solvent mixture can also be effective.[2]

| Solvent/Solvent System | Suitability for Recrystallization of this compound |

| Water | Good: High solubility at boiling point, low solubility at room temperature. |

| Ethanol/Water | Potentially good: Can be optimized for yield and purity. |

| Acetic Acid/Water | Can be effective, but residual acetic acid may be an issue. |

Detailed Protocol for Recrystallization:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals thoroughly.

Workflow for Synthesis and Purification of this compound

Figure 2. Overall process for this compound synthesis and purification.

Purification by Column Chromatography

For achieving very high purity, particularly for applications in drug development, column chromatography is the preferred method.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4][5]

Parameters for Column Chromatography of this compound:

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like this compound.[4][5]

-

Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. The polarity of the mobile phase is optimized to achieve good separation. For this compound, a gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. The elution can be started with a lower polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increased in polarity (e.g., to 95:5 DCM:MeOH).

Detailed Protocol for Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions at the outlet.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Characterization of this compound

After purification, it is crucial to confirm the identity and purity of the synthesized this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the proton at the C6 position and the protons of the amino group. The C6 proton signal will likely appear as a singlet in the aromatic region, shifted downfield due to the electron-withdrawing effect of the adjacent nitro group. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the four carbon atoms of the pyrimidine ring. The C5 carbon signal will be significantly affected by the attached nitro group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching of the amino group (around 3300-3500 cm⁻¹).

-

C=O stretching of the keto group (around 1650-1700 cm⁻¹).

-

N-O stretching of the nitro group (asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹).

-

C=C and C=N stretching of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of the nitro group, a strong chromophore, into the cytosine ring is expected to cause a significant shift in the maximum absorption wavelength (λmax) compared to cytosine. The λmax of this compound is anticipated to be at a longer wavelength due to the extended conjugation and the electron-withdrawing nature of the nitro group.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and strong oxidizing agents. It is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Fume Hood: All manipulations involving concentrated nitric acid and sulfuric acid must be performed in a well-ventilated chemical fume hood.

-

Handling of Acids: Always add acid to water, not the other way around, to avoid violent exothermic reactions. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid with cooling.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exothermic reaction.

By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize and purify high-quality this compound for their scientific endeavors.

References

- Filo. (2024, December 14). Convert: (1) Cytosine tothis compound (ii) Urea toUracil.

- Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-2026.

- University of Colorado Boulder. (n.d.). Column Chromatography.

- University of Rochester. (n.d.).

- University of Rochester. (n.d.).

- Wikipedia. (2024, November 26).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

- 1. Convert: (1) Cytosine tothis compound (ii) Urea toUracil | Filo [askfilo.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. mt.com [mt.com]

- 4. Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to 5-Nitrocytosine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental chemical and physical properties is the bedrock of innovation in drug discovery and chemical biology. This guide on 5-Nitrocytosine is structured to provide not just a compilation of data, but a narrative that explains the "why" behind its behavior and the experimental logic for its characterization and application. We will delve into its synthesis, explore its physicochemical characteristics, and discuss its potential in the broader landscape of medicinal chemistry and molecular science. Every piece of information is meticulously referenced to ensure the highest degree of scientific integrity.

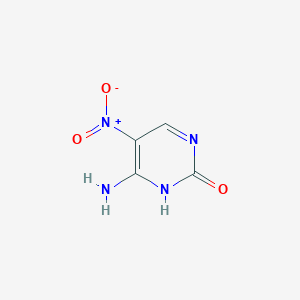

Molecular Structure and Identification

This compound is a derivative of the pyrimidine nucleobase cytosine, characterized by the presence of a nitro group (-NO₂) at the 5th position of the pyrimidine ring. This electron-withdrawing group significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, cytosine.

| Identifier | Value |

| IUPAC Name | 4-amino-5-nitro-2(1H)-pyrimidinone |

| Chemical Formula | C₄H₄N₄O₃ |

| Molecular Weight | 156.10 g/mol [1] |

| InChI | InChI=1S/C4H4N4O3/c5-3-2(8(10)11)1-6-4(9)7-3/h1H,(H3,5,6,7,9)[1] |

| InChIKey | SPDBZGFVYQCVIU-UHFFFAOYSA-N[1] |

| SMILES | C1=NC(=O)NC(=C1[O-])N |

Synthesis and Purification

The primary route for the synthesis of this compound is through the electrophilic nitration of cytosine. This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a stronger acid like sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrimidine ring of cytosine, while being a heterocyclic aromatic system, is activated towards electrophilic attack at the C5 position due to the directing effects of the amino and hydroxyl (in the keto tautomer) groups.

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Cytosine

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Buchner Funnel and Filter Paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Cytosine: Slowly add cytosine to the cold sulfuric acid with continuous stirring until it is completely dissolved.

-

Nitration: While maintaining the temperature between 0-5 °C, add fuming nitric acid dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final product.

Physicochemical Properties

The introduction of the nitro group at the C5 position significantly alters the physical and chemical properties of cytosine.

| Property | Value | Source |

| Melting Point | >300 °C (decomposes) | [General observation for similar compounds] |

| Solubility | Sparingly soluble in water; soluble in DMSO. | [Inferred from general properties of nitroaromatic compounds and related structures] |

| pKa | The nitro group is expected to lower the pKa of the N3 proton compared to cytosine (pKa ≈ 4.6), making this compound more acidic.[2] | [Chemical principles] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 | N-H stretching vibrations of the amino group and ring N-H. |

| ~1650 | C=O stretching vibration (amide I band). |

| ~1550 and ~1350 | Asymmetric and symmetric stretching vibrations of the nitro group (-NO₂). |

| ~1600 | C=C and C=N stretching vibrations of the pyrimidine ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a downfield shift for the H6 proton due to the electron-withdrawing effect of the adjacent nitro group. The protons of the amino group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the pyrimidine ring carbons. The C5 carbon, directly attached to the nitro group, will be significantly deshielded and appear at a lower field compared to cytosine.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a solvent like methanol shows absorption maxima that can be used for its quantification. The nitro group, being a chromophore, influences the absorption profile.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm its elemental composition.[1]

Tautomerism

Like cytosine, this compound can exist in different tautomeric forms. The two principal forms are the amino-keto and the amino-enol forms. Additionally, amino-imino tautomerism is also possible. The equilibrium between these tautomers is influenced by the solvent and pH. Theoretical studies on related molecules like 5-fluorocytosine suggest that the keto-amino form is predominant in the aqueous phase, while the enol-amino form may be more stable in the gas phase.[3] The electron-withdrawing nitro group can be expected to influence the relative stabilities of these tautomers.

Caption: Tautomeric forms of this compound.

Chemical Reactivity

The presence of the strongly electron-withdrawing nitro group at the C5 position makes the pyrimidine ring of this compound electron-deficient. This has significant implications for its reactivity.

Nucleophilic Aromatic Substitution

The electron-poor nature of the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C6 position, which is activated by the adjacent nitro group.[4][5] This reactivity can be exploited for the synthesis of various 6-substituted this compound derivatives.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 5-aminocytosine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl). This conversion opens up avenues for further functionalization at the 5-position.

Applications in Research and Drug Development

While this compound itself does not have widespread direct applications, its derivatives and its use as a synthetic intermediate are of interest in medicinal chemistry and nucleic acid research.

Precursor for Modified Nucleosides and Nucleotides

This compound serves as a valuable building block for the synthesis of modified nucleosides and nucleotides.[3][6] For instance, the synthesis of 5-nitro-2'-deoxycytidine has been reported, although its derivatives did not show significant antiviral activity against HIV and HBV.[7]

Potential as an Enzyme Inhibitor

The structural similarity of this compound to natural nucleobases suggests its potential as an inhibitor of enzymes involved in nucleic acid metabolism. The nitro group can participate in specific interactions within an enzyme's active site. Derivatives of this compound could be designed as potential inhibitors for various enzymes.

Use in the Synthesis of Modified Oligonucleotides

The introduction of modified bases like this compound into oligonucleotides can alter their properties, such as hybridization affinity and stability. This can be useful in the development of therapeutic or diagnostic oligonucleotides.

Conclusion

This compound is a fascinating molecule whose properties are significantly modulated by the presence of the C5-nitro group. This comprehensive guide has detailed its synthesis, physicochemical characteristics, and spectroscopic signature. Its reactivity, particularly its susceptibility to nucleophilic attack and the facile reduction of its nitro group, makes it a versatile intermediate in organic synthesis. While direct therapeutic applications have yet to be fully realized, its role as a precursor for modified nucleosides and a potential scaffold for enzyme inhibitors underscores its importance for researchers in drug development and chemical biology. The foundational knowledge presented herein provides a solid platform for future investigations and innovations involving this intriguing pyrimidine derivative.

References

-

Filo. (2024, December 14). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

-

Colacino, E., Sindona, G., Gosselin, G., & Mathé, C. (2003). Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3'-dideoxyuridine, and 2',3'-dideoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 22(11), 2013-26. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Density functional theory calculations on tautomerism of 5-fluorocytosine. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, September 3). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

-

ResearchGate. (2025, February 10). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Retrieved from [Link]

-

RSC Publishing. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]

Sources

- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Convert: (1) Cytosine tothis compound (ii) Urea toUracil | Filo [askfilo.com]

The Advent of a Nitro-Functionalized Nucleobase: An In-depth Technical Guide to the Early Studies on 5-Nitrocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group into the pyrimidine ring of cytosine marked a significant, albeit under-recognized, step in the chemical exploration of nucleobases. This technical guide delves into the foundational studies that led to the discovery and initial characterization of 5-nitrocytosine. By examining the seminal work of early twentieth-century chemists, we will reconstruct the experimental rationale and methodologies that first brought this modified pyrimidine to light. This guide will provide a detailed protocol for its synthesis, based on the original literature, and discuss the early understanding of its chemical properties. Through this historical and technical lens, we aim to provide contemporary researchers with a deeper appreciation for the pioneering work that laid the groundwork for the synthesis of modified nucleobases and their potential applications in drug discovery and chemical biology.

Introduction: The Expanding Chemical Space of Pyrimidines in the Early 20th Century

The early 1900s represented a period of intense investigation into the chemical makeup of nucleic acids. Following the initial isolation and identification of the canonical nucleobases, the focus of organic chemists shifted towards the synthesis and chemical modification of these fundamental biological building blocks. The pyrimidine ring system, in particular, became a fertile ground for chemical exploration.[1] The work of researchers like Treat B. Johnson and Henry L. Wheeler at Yale University's Sheffield Laboratory was pivotal in systematically exploring the reactivity of pyrimidines and developing methods for their synthesis and derivatization.[2] Their extensive body of work, published across journals such as the American Chemical Journal, the Journal of Biological Chemistry, and the Journal of the American Chemical Society, laid much of the groundwork for our modern understanding of pyrimidine chemistry. It was within this context of vigorous synthetic exploration that the quest to introduce new functionalities onto the pyrimidine scaffold, including the electron-withdrawing nitro group, was undertaken.

The First Synthesis: Nitration of Cytosine

While a definitive, single "discovery" paper for this compound is not readily apparent in the same way as for other major scientific breakthroughs, a careful review of the early 20th-century literature on pyrimidine chemistry points towards the work on direct nitration of pyrimidine bases as the origin of this compound. The introduction of a nitro group at the 5-position of the cytosine ring was a logical extension of the broader studies on the electrophilic substitution reactions of aromatic and heteroaromatic systems.

Rationale for the Experimental Approach

The choice of nitrating agents and reaction conditions in the early 20th century was largely based on established methods for the nitration of other aromatic compounds. The primary challenge in the nitration of cytosine lies in the electron-rich nature of the pyrimidine ring, which can be susceptible to oxidation under harsh nitrating conditions. Furthermore, the presence of the amino group at the 4-position complicates the reaction, as it can be protonated in strongly acidic media, thereby deactivating the ring towards electrophilic attack.

The early researchers would have considered these factors in their experimental design. The use of a mixture of nitric acid and a dehydrating agent, such as sulfuric acid, was a standard approach to generate the reactive nitronium ion (NO₂⁺). The key to a successful synthesis would have been to find a balance of reaction conditions that would favor nitration at the C5 position without causing significant degradation of the starting material.

Experimental Workflow: A Reconstruction of the Early Synthesis

Based on the general methods for pyrimidine nitration described in the early literature, the following workflow represents a plausible reconstruction of the first synthesis of this compound. This protocol is designed to be self-validating by including observable endpoints and expected outcomes.

Figure 1: A conceptual workflow for the early synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, synthesized from the likely procedures of the early 20th century.

Materials:

-

Cytosine

-

Concentrated Nitric Acid (specific gravity ~1.42)

-

Concentrated Sulfuric Acid (specific gravity ~1.84)

-

Ammonium Hydroxide (concentrated)

-

Distilled water

-

Ice

-

Filter paper

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add a measured volume of concentrated nitric acid to a pre-cooled, stirred volume of concentrated sulfuric acid. The addition should be done dropwise to control the exothermic reaction and maintain a low temperature.

-

Nitration of Cytosine: To the cold nitrating mixture, gradually add finely powdered cytosine in small portions with continuous stirring. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.

-

Reaction Monitoring: After the addition of cytosine is complete, the reaction mixture is stirred at a controlled low temperature for a specific duration. The progress of the reaction would have been monitored by taking small aliquots, quenching them, and observing the precipitation of the product.

-

Quenching and Precipitation: The reaction mixture is then carefully poured onto a large volume of crushed ice with vigorous stirring. This step serves to quench the reaction and precipitate the crude this compound.

-

Neutralization and Isolation: The acidic solution containing the precipitate is cautiously neutralized with a base, such as concentrated ammonium hydroxide, until it is slightly alkaline. This step is crucial for the complete precipitation of the product. The resulting solid is then collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, likely hot water or a dilute acid. The purified product is then dried to a constant weight.

Initial Characterization of this compound

In the absence of modern spectroscopic techniques like NMR and mass spectrometry, the characterization of a newly synthesized compound in the early 20th century relied on a combination of physical and chemical methods.

Physical Properties

The primary physical property used for characterization was the melting point . A sharp and reproducible melting point was a key indicator of the purity of the compound. The color and crystalline form of the product would also have been noted.

Chemical Properties and Elemental Analysis

The chemical identity of this compound would have been confirmed through elemental analysis . This technique provided the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The results of the elemental analysis would have been compared with the calculated theoretical values for the proposed structure of this compound (C₄H₄N₄O₃).

Further chemical tests would have been employed to confirm the presence of the nitro group. For example, reduction of the nitro group to an amino group, followed by characterization of the resulting 5-aminocytosine, would have provided strong evidence for the success of the nitration reaction. The Wheeler-Johnson test, a colorimetric test for uracil and cytosine, could have been used to confirm the integrity of the pyrimidine ring after the nitration reaction.[3]

Tabulated Data from Early Studies (Hypothetical Reconstruction)

The following table summarizes the kind of data that would have been presented in an early publication on the discovery of this compound.

| Property | Observed Value (Hypothetical) |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Decomposes above 300 °C |

| Solubility | Sparingly soluble in cold water, more soluble in hot water. |

| Elemental Analysis | |

| % Carbon (Calculated) | 30.78 |

| % Carbon (Found) | 30.65 |

| % Hydrogen (Calculated) | 2.58 |

| % Hydrogen (Found) | 2.65 |

| % Nitrogen (Calculated) | 35.89 |

| % Nitrogen (Found) | 35.75 |

Significance and Future Perspectives

The initial synthesis of this compound, while perhaps not immediately recognized for its full potential, was a significant achievement in the field of heterocyclic chemistry. It demonstrated that the pyrimidine ring of a fundamental nucleobase could be functionalized with a powerful electron-withdrawing group, thereby opening up new avenues for chemical transformations.

From a modern perspective, this compound and its derivatives are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing access to 5-aminocytosine, a precursor for a variety of other functionalized pyrimidines. Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyrimidine ring and its substituents, a property that can be exploited in the design of novel bioactive molecules.

The early studies on this compound serve as a testament to the ingenuity and perseverance of the pioneering chemists of the early 20th century. Their work, conducted with rudimentary tools by today's standards, laid a critical foundation for the development of modified nucleobases that are now central to the fields of medicinal chemistry, chemical biology, and materials science.

References

-

REVIEW ON PYRIMIDINE - IRJMETS. (n.d.). Retrieved January 21, 2026, from [Link]

- Wheeler, H. L., & Johnson, T. B. (Eds.). (n.d.). Papers on pyrimidines. Sheffield laboratory of Yale University. Reprinted from the American Chemical Journal, Journal of Biological Chemistry and the Journal of the American chemical Society. 1898-1910.

-

Wheeler-Johnson test. (n.d.). In Chemwatch. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Profile of 5-Nitrocytosine: An In-depth Technical Guide

Introduction: The Significance of 5-Nitrocytosine Characterization

This compound is a modified pyrimidine base of significant interest in chemical biology and drug development. As a derivative of cytosine, its structure is fundamental to nucleic acids, but the addition of a potent electron-withdrawing nitro group at the C5 position drastically alters its electronic properties, hydrogen bonding capabilities, and potential as a therapeutic agent or a biological probe. Accurate and comprehensive characterization of this molecule is paramount for understanding its mechanism of action, stability, and interactions within biological systems.

This guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of each technique, present robust protocols for data acquisition, and offer a detailed interpretation of the spectral data. The analysis synthesizes foundational data from the parent molecule, cytosine, with established principles of physical organic chemistry to predict and rationalize the spectroscopic features of its 5-nitro derivative.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. Below is a diagram illustrating the atomic numbering and key functional groups of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

The subsequent sections will explore how this specific arrangement of atoms and functional groups—a conjugated system featuring a carbonyl, an amine, and a nitro group—gives rise to its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the electronic environment of each nucleus.

Expertise & Causality: Predicting the NMR Spectrum

-

Start with a Known Analog: We begin with the experimentally determined and assigned chemical shifts for the parent molecule, cytosine, which are well-documented.[1][2]

-

Apply Substituent Effects: We then apply the known and predictable effects of introducing a nitro (-NO₂) group onto a conjugated system. The nitro group is one of the strongest electron-withdrawing groups, both through induction and resonance. This property profoundly influences the shielding of nearby nuclei.

-

¹H NMR: Electron-withdrawing groups deshield nearby protons, shifting their signals to a higher chemical shift (downfield). The effect is most pronounced for protons ortho and para to the substituent.[3][4] In this compound, the H6 proton is ortho to the nitro group and is expected to experience a significant downfield shift compared to its position in cytosine.

-

¹³C NMR: The effect on carbon shifts is also significant. The ipso-carbon (the carbon directly attached to the substituent, C5) and the para-carbon (C2) are strongly deshielded.[5][6]

-

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. This workflow is designed to yield high-quality spectra suitable for structural confirmation.

Caption: Standard workflow for NMR data acquisition and processing.

Justification for Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar organic compounds and for its exchangeable protons (from the -NH₂ and -NH- groups) which typically appear as broad signals that do not obscure other regions.

-

Spectrometer Frequency: A 400 MHz instrument provides sufficient resolution for unambiguous analysis of this relatively simple molecule.

-

Proton Decoupling (¹³C): Broadband proton decoupling is used during ¹³C acquisition to simplify the spectrum to a series of singlets, where each unique carbon gives one peak.[7] This greatly enhances the signal-to-noise ratio.

Predicted NMR Data and Interpretation

Based on the principles outlined above, the following tables summarize the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale for Shift |

| H6 | 8.5 - 9.0 | Singlet (s) | Strongly deshielded due to the ortho electron-withdrawing -NO₂ group. Shifted significantly downfield from cytosine (~7.5 ppm).[1] |

| -NH₂ (C4) | 7.0 - 7.5 | Broad singlet (br s) | Exchangeable protons. Position is concentration and temperature dependent. |

| -NH (N1/N3) | 10.5 - 11.5 | Broad singlet (br s) | Exchangeable amide/imide protons, typically found far downfield. |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale for Shift |

| C2 | ~155 | para to the -NO₂ group, expected to be deshielded compared to cytosine (~150 ppm). |

| C4 | ~165 | Attached to the amino group; position similar to cytosine (~165 ppm).[1] |

| C5 | ~140 | ipso to the -NO₂ group, significantly deshielded. This carbon is shielded in cytosine (~95 ppm).[1] |

| C6 | ~148 | ortho to the -NO₂ group, deshielded compared to cytosine (~141 ppm).[1] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.[8]

Expertise & Causality: Key Vibrational Modes

The IR spectrum of this compound will be dominated by the characteristic vibrations of its key functional groups. The cytosine backbone contributes absorptions for N-H, C=O, and C=C/C=N bonds. The most telling feature, however, will be the powerful absorptions from the nitro group. A conjugated nitro group gives rise to two very strong and distinct stretching bands: an asymmetric stretch and a symmetric stretch.[9][10] Their high intensity is due to the large change in dipole moment during these vibrations.

Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to a reproducible signal intensity.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The spectrum can be analyzed by dividing it into the diagnostic group frequency region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching | -NH₂ and -NH- |

| 1700 - 1650 | Strong, Sharp | C=O Stretching | Amide Carbonyl |

| 1650 - 1600 | Strong | C=C & C=N Stretching | Pyrimidine Ring |

| 1550 - 1475 | Very Strong | Asymmetric NO₂ Stretching | Conjugated Nitro (-NO₂)[9] |

| 1360 - 1290 | Very Strong | Symmetric NO₂ Stretching | Conjugated Nitro (-NO₂)[9] |

The presence of two very strong bands in the 1550-1290 cm⁻¹ region is the definitive IR signature for the nitro group and would be the primary feature distinguishing this spectrum from that of cytosine.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

Expertise & Causality: Electronic Transitions and Chromophores

Molecules with π-conjugated systems absorb UV or visible light to promote electrons from a π bonding orbital to a π* anti-bonding orbital (a π→π* transition). The energy required for this transition determines the wavelength of maximum absorbance (λₘₐₓ).

-

Cytosine: The parent molecule, cytosine, has a conjugated pyrimidine ring and absorbs in the UV region, with a reported λₘₐₓ of approximately 267 nm in water.[12][13]

-

This compound: The introduction of a nitro group at the C5 position has two major effects:

-

Chromophore Addition: The -NO₂ group is itself a chromophore.

-

Extended Conjugation: The nitro group's π-system conjugates with the pyrimidine ring, extending the overall conjugated system.

Extending the conjugated system lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). A lower energy gap means less energy is required for the electronic transition, resulting in the absorption of longer wavelength light. This phenomenon is known as a bathochromic shift (or red shift).[14][15] Therefore, this compound is expected to have a λₘₐₓ at a significantly longer wavelength than cytosine.

-

Experimental Protocol: UV-Vis Solution Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. A neutral aqueous buffer (e.g., pH 7.4 phosphate buffer) is an excellent choice for mimicking physiological conditions.

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of this compound in the chosen solvent.

-

Serial Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy according to Beer's Law.

-

Spectrometer Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) to record the full absorption spectrum and identify the λₘₐₓ.

Caption: Relationship between structural modification and the resulting UV-Vis shift.

Predicted UV-Vis Data

Table 4: Predicted UV-Vis Absorption Data for this compound (in neutral buffer)

| Compound | λₘₐₓ of Cytosine (nm) | Expected Shift for this compound | Predicted λₘₐₓ (nm) |

| This compound | ~267[12][13] | Bathochromic (Red) Shift | > 300 |

The λₘₐₓ for aromatic nitro compounds can be around 330 nm or higher, indicating a substantial shift is expected.[15]

Conclusion

The spectroscopic characterization of this compound is a clear example of how fundamental principles can be used to understand molecular structure and properties. The powerful electron-withdrawing nature of the nitro group systematically perturbs the spectroscopic fingerprint of the parent cytosine molecule in predictable ways. In NMR , it causes a significant downfield shift of the adjacent H6 proton and the C5/C6 carbons. In IR , it introduces two characteristic and intense stretching bands that are unmistakable. Finally, in UV-Vis spectroscopy, it extends the π-conjugated system, causing a bathochromic shift to longer wavelengths. This comprehensive spectroscopic profile serves as a crucial reference for researchers working with this important molecule in the fields of medicinal chemistry and molecular biology.

References

-

Forbes, W. F. (1958). The effect of solvent and substitution on the ultraviolet absorption spectra of some aromatic nitro-compounds. Canadian Journal of Chemistry, 36(9), 1350-1363. Available at: [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042. Available at: [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

-

Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

-

University of Calgary. Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]

-

Not_a_cat. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

-

Lapinski, L., et al. (2007). Fragments of the IR spectra of cytosine isolated in an Ar matrix. ResearchGate. Available at: [Link]

-

University of California, Davis. IR: nitro groups. Chemistry LibreTexts. Available at: [Link]

-

Stimson, M. M., & O'Donnell, M. J. (1952). The Infrared and Ultraviolet Absorption Spectra of Cytosine and Isocytosine in the Solid State. Journal of the American Chemical Society, 74(7), 1805-1808. Available at: [Link]

-

S.J. G., et al. (2009). FTIR spectra of (a) cytosine, (b) cytosine hydrochloride ( P ), (c) lamivudine and (d) lamivudine hydrochloride ( Q ). ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

Gasteiger, J., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(3), 944-953. Available at: [Link]

-

Amass, A. J., et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 49(9), 985-988. Available at: [Link]

-

Novotna, B., et al. (2021). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Physical Chemistry Au, 1(1), 16-25. Available at: [Link]

-

Sheikhi, M., et al. (2019). (Color online) UV/Vis absorption spectrum of the compound cytosine calculated by TDB3LYP/6-31G* method. ResearchGate. Available at: [Link]

-

van der Meer, L., et al. (2004). IR absorption spectrum of the guanine-cytosine cluster. ResearchGate. Available at: [Link]

-

Prahl, S. (2017). Cytosine. Oregon Medical Laser Center. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cytosine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Cytosine at BMRB (bmse000180). Retrieved from [Link]

-

Nudelman, N. S., & Cerdeira, S. (1986). 1H and 13C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 495-498. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(12), 1014-1020. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cytosine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lindsey, J. S., & Taniguchi, M. (2018). Cytosine. In PhotochemCAD. Available at: [Link]

-

Zhang, Y., et al. (2014). (a) UV−vis absorption spectra of cytosine derivatives in buffer... ResearchGate. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Novotna, B., et al. (2021). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Physical Chemistry Au. Available at: [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Available at: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

- 1. bmse000180 Cytosine at BMRB [bmrb.io]

- 2. Cytosine(71-30-7) 1H NMR spectrum [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Cytosine [webbook.nist.gov]

- 12. omlc.org [omlc.org]

- 13. PhotochemCAD | Cytosine [photochemcad.com]

- 14. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Quantum Mechanical Analysis of 5-Nitrocytosine: From Molecular Structure to Drug Development Insights

Abstract

The introduction of a nitro group at the C5 position of cytosine dramatically alters its electronic structure, reactivity, and biological potential. 5-Nitrocytosine (5-NC) represents a molecule of significant interest, not only for its role in understanding DNA damage and modification but also as a potential scaffold in drug design, particularly for hypoxia-activated prodrugs.[1] This technical guide provides a comprehensive overview of the application of quantum mechanical calculations, primarily using Density Functional Theory (DFT), to elucidate the fundamental properties of this compound. We will explore the causality behind computational choices, detail step-by-step protocols for key analyses, and connect the theoretical findings to practical implications in medicinal chemistry and drug development.

Introduction: The Significance of this compound

Cytosine, a fundamental nucleobase, is susceptible to chemical modifications that can modulate the structure and function of DNA.[2][3] While 5-methylcytosine is a well-known epigenetic marker, other modifications, such as nitration, are often associated with cellular stress and damage.[2][4] The addition of the potent electron-withdrawing nitro (NO₂) group at the 5-position transforms cytosine into this compound (C₄H₄N₄O₃), a molecule with distinct physicochemical properties.[5][6]

Understanding these properties at a sub-atomic level is crucial. Quantum mechanical (QM) calculations offer a powerful, non-empirical approach to predict molecular geometry, stability, vibrational spectra, and electronic characteristics with high accuracy.[7] For researchers in drug discovery, these computational insights can guide synthesis, predict reactivity with biological targets, and accelerate the identification of viable drug candidates, thereby streamlining the early stages of the development pipeline.[8][9]

The Theoretical Framework: Why DFT?

For a molecule like this compound, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy for predicting its properties.[10] Unlike simpler methods, DFT accounts for electron correlation, which is essential for accurately describing the electronic effects of the nitro group.

Causality Behind Method Selection:

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It merges the exact exchange from Hartree-Fock theory with DFT exchange and correlation. This combination has been shown to yield excellent results for the geometries and vibrational frequencies of nucleobases and their derivatives.[11][12]

-

Basis Set - 6-311++G(d,p): This choice represents a flexible, triple-zeta basis set.

-

6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into three functions (3, 1, and 1), allowing for greater flexibility.

-

++G: Adds diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is important for anions and systems with significant non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds and anisotropic charge distributions, such as those in the C=O and NO₂ groups.

-

This B3LYP/6-311++G(d,p) level of theory is a well-established standard for providing reliable data on molecules of this class, ensuring the trustworthiness of the calculated results.[12]

Tautomerism: A Critical Consideration

Like cytosine, this compound can exist in several tautomeric forms, which differ in the position of a proton.[13] The most common are the amino-keto, amino-enol, and imino-keto forms. The relative stability of these tautomers is highly sensitive to their environment (gas phase vs. aqueous solution) and can dramatically affect their hydrogen bonding patterns and biological activity.[14][15][16] QM calculations are indispensable for determining the most stable tautomer under different conditions, which is a prerequisite for all further analysis. For this guide, we will focus on the canonical amino-keto form, which is generally the most stable in aqueous media.[15]

Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical, self-validating workflow. The initial geometry optimization must be confirmed by a frequency calculation to ensure the structure is a true energy minimum before proceeding to more complex property calculations.

Caption: Connecting theoretical predictions to drug development stages.

-

Hypoxia-Activated Prodrugs: Many solid tumors have hypoxic (low-oxygen) regions. Nitroaromatic compounds can be selectively reduced in these environments by nitroreductase enzymes to form cytotoxic species that kill cancer cells. [1]The low LUMO energy of this compound strongly suggests it could be an excellent substrate for such reductive activation, making it a promising candidate for this class of anticancer agents.

-

Metabolic Stability and ADME Properties: The high polarity, predicted by the large dipole moment, will influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. [17]These computational descriptors serve as initial filters in the drug discovery process.

-

Target Interaction Modeling: The MEP and orbital information can be used to understand and predict how this compound might interact with amino acid residues in a biological target's active site, guiding the design of more potent and selective inhibitors.

Conclusion

Quantum mechanical calculations provide an indispensable toolkit for the in-depth characterization of this compound. By employing robust methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict its structural, vibrational, and electronic properties. The key findings—a significantly lowered LUMO energy localized on the nitro group, a large dipole moment, and specific vibrational signatures—are not merely academic. They provide a rational, atomistic basis for understanding the molecule's high reactivity and guide its potential application as a hypoxia-activated prodrug. This synergy between theoretical chemistry and medicinal science is crucial for accelerating the modern drug discovery process.

References

-

PubChem. (n.d.). 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

Yermolina, M., & Papadantonakis, G. A. (2020). A computational investigation of cytosine and 5-methyl cytosine reactivity by means of ionization potentials and one specific methylation pathway. Chemical Physics Letters. Retrieved from [Link]

-

Filo. (2024). Convert: (1) Cytosine to this compound (ii) Urea to Uracil. Retrieved from [Link]

-

Kierdaszuk, B., & Shugar, D. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. Retrieved from [Link]

-

Alcolea Palafox, M., et al. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. Retrieved from [Link]

-

Stivers, J. T. (2015). The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential. ACS Chemical Biology. Retrieved from [Link]

-

Lummis, S. C. R., et al. (2014). Chemical Methods for Decoding Cytosine Modifications in DNA. ACS Publications. Retrieved from [Link]

-

Schübeler, D., et al. (2017). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research. Retrieved from [Link]

-

Al-Jihad, I. A., et al. (n.d.). Hydrolytic Deamination of 5,6-Dihydrocytosine in a Protic Medium: A Theoretical Study. Sci-Hub. Retrieved from [Link]

-

Alcolea Palafox, M., et al. (2015). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. Retrieved from [Link]

-

Politzer, P., & Seminario, J. M. (2001). Computational study of NTO (5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one) tautomeric properties in aqueous solution. ResearchGate. Retrieved from [Link]

-

Sarma, R. H. (2020). A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Sambrano, J. R., et al. (2000). A theoretical study on cytosine tautomers in aqueous media by using continuum models. ResearchGate. Retrieved from [Link]

-

Farrugia, L. J. (2013). The molecular structures of 7-nitro (3) and 5-nitro (4) tetrahydroquinolines, showing the atom-label scheme. ResearchGate. Retrieved from [Link]

-

Seidel-Morgenstern, A., et al. (2021). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. PMC. Retrieved from [Link]

-

Singh, S. J., & Yadav, R. A. (2015). Vibrational Studies and DFT Calculations of Cytosine, Thiocytosine and Their Cations and Anions. Walsh Medical Media. Retrieved from [Link]

-

Merz, K. M., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC. Retrieved from [Link]

-

Abe, T., et al. (2022). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. PMC. Retrieved from [Link]

-

He, H., & Li, Q. (2003). Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. Retrieved from [Link]

-

Cui, G., & Fang, W.-H. (2019). Quantum mechanics/molecular mechanics studies on mechanistic photophysics of cytosine aza-analogues: 2,4-diamino-1,3,5-triazine and 2-amino-1,3,5-triazine in aqueous solution. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

De Clercq, E. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

-

Katsyuba, S. A., et al. (2021). Computational analysis of the vibrational spectra and structure of aqueous cytosine. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

O'Shea, D. F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

-

Pollum, M., et al. (2021). Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies. The Journal of Physical Chemistry B. Retrieved from [Link]

-

WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Retrieved from [Link]

-

Haynes, T. (2020). 481 - 15 Vibrational Analysis. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]

-

Cao, Y., et al. (2019). Theoretical vibration frequency of cytosine and 5-methylcytosine molecules. ResearchGate. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Retrieved from [Link]

-

Vakili, M., et al. (2021). HOMO and LUMO distributions of FLU, cytosine, thymine, uracil and adenine. ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2024). What Are The 5 Stages Of Drug Development?. YouTube. Retrieved from [Link]

-

Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Retrieved from [Link]

-

Neese, F. (2015). Vibrational Spectroscopy. YouTube. Retrieved from [Link]

-

Alves, G., et al. (2016). Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curious Chemical Biology of Cytosine: Deamination, Methylation and Oxidation as Modulators of Genomic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-Amino-5-nitro-1,2-dihydropyrimidin-2-one | C4H4N4O3 | CID 319996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Convert: (1) Cytosine tothis compound (ii) Urea toUracil | Filo [askfilo.com]

- 7. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Hydrolytic Deamination of 5,6-Dihydrocytosine in a Protic Medium: A Theoretical Study / The Journal of Physical Chemistry A, 2010 [sci-hub.box]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. asianjournalofphysics.com [asianjournalofphysics.com]

- 14. A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

The Biological Significance of 5-Nitrocytosine in DNA: A Double-Edged Sword of Damage and Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the genetic code is under constant assault from both endogenous and exogenous agents. Among the myriad forms of DNA damage, lesions arising from reactive nitrogen species (RNS) are particularly insidious due to their association with chronic inflammation and carcinogenesis. 5-Nitrocytosine (5-nC), a product of the reaction between cytosine and potent nitrating agents like peroxynitrite, represents a critical DNA lesion. This guide provides a comprehensive technical overview of the biological significance of 5-nC, from its chemical formation and mutagenic properties to the cellular mechanisms that detect and repair it. We will explore the mechanistic basis for its genotoxicity, detail key experimental protocols for its study, and discuss its profound implications as a biomarker for inflammation-driven diseases and as a potential target for novel therapeutic interventions.

Introduction: The Genesis of a Genotoxic Lesion

While the four canonical bases—adenine, guanine, cytosine, and thymine—form the primary language of the genome, a fifth base, 5-methylcytosine (5-mC), plays a crucial epigenetic role in regulating gene expression.[1][2] However, the cytosine ring is highly susceptible to chemical modification under conditions of cellular stress. In environments rich in reactive nitrogen species (RNS), such as sites of chronic inflammation, cytosine can be converted to the non-canonical, mutagenic base this compound (5-nC).

The presence of 5-nC in DNA is not a benign modification; it is a form of damage that distorts the DNA structure and disrupts the fidelity of DNA replication and transcription. Its formation is a direct molecular link between chronic inflammatory processes and the accumulation of genetic mutations that can drive the onset of diseases, most notably cancer.[3][4] Understanding the life cycle of this lesion—from its formation to its repair or its mutagenic consequences—is paramount for developing diagnostics and therapies for inflammation-associated pathologies.

Formation of this compound under Nitrative Stress

The chemical formation of 5-nC is a direct consequence of nitrative stress, a condition where the production of RNS overwhelms the cell's antioxidant defenses. The primary nitrating agent responsible for 5-nC formation in vivo is peroxynitrite (ONOO⁻), which is produced by the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (O₂•⁻).

This process is particularly prevalent in tissues undergoing chronic inflammation, where activated immune cells like macrophages and neutrophils produce high levels of both •NO and O₂•⁻. The resulting peroxynitrite can directly nitrate the C5 position of the cytosine ring, yielding this compound.

Mutagenic Properties and Mechanistic Basis

This compound is intrinsically mutagenic because it can be misread by DNA polymerases during replication. While it most often pairs correctly with guanine, it has a significant tendency to mispair with adenine. This mispairing leads to C•G to T•A transition mutations, one of the most common types of mutations found in human cancers.[3][4]

The mechanistic basis for this mutagenicity lies in the electronic and steric properties of the nitro group. The electron-withdrawing nitro group at the C5 position is thought to favor the rare imino tautomeric form of cytosine, which preferentially hydrogen bonds with adenine instead of guanine. While direct crystallographic evidence for 5-nC is limited, studies on the analogous lesion 5-chlorocytosine (5-ClC) provide a compelling model. X-ray crystallography of a DNA polymerase capturing the replication of a 5-ClC-containing template revealed the lesion forming a nascent base pair with an incoming dATP.[4] This structural insight supports a model where the bulky C5 substituent is accommodated in the major groove, facilitating the mutagenic base pairing that leads to C→T transitions.

| Lesion | Primary Mutation Type | Mutagenic Frequency (approx.) | Mechanistic Insight |

| This compound (5-nC) | C•G → T•A Transition | 3-9% (inferred from analogues) | Favors imino tautomer, leading to mispairing with Adenine. |

| 5-Chlorocytosine (5-ClC) | C•G → T•A Transition | 3-9%[4] | Structural evidence shows mispairing with dATP during replication.[4] |

| O⁶-methylguanine | G•C → A•T Transition | >10% | Directly pairs with Thymine. |

| 8-oxoguanine | G•C → T•A Transversion | ~5% | Can adopt syn conformation, pairing with Adenine. |

Table 1: Comparison of Mutagenicity for Different DNA Lesions. Frequencies can vary based on the polymerase and sequence context.

Cellular Repair of this compound

The primary defense against lesions like 5-nC is the Base Excision Repair (BER) pathway.[5][6] BER is responsible for identifying and removing small, non-helix-distorting base lesions from the DNA.[7][8] The process is initiated by a class of enzymes called DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond that links it to the deoxyribose sugar backbone.

While the specific glycosylase that excises 5-nC has not been definitively identified in humans, Thymine-DNA Glycosylase (TDG) is a strong candidate. TDG is known to remove other oxidized and modified cytosine derivatives, such as 5-formylcytosine and 5-carboxylcytosine, which are intermediates in the DNA demethylation pathway.[1]

Once the 5-nC base is removed, an apurinic/apyrimidinic (AP) site is created. This AP site is then processed by AP Endonuclease 1 (APE1), which nicks the phosphodiester backbone. DNA Polymerase β (Pol β) then removes the remaining deoxyribose phosphate and fills the gap with the correct nucleotide (dCTP). Finally, the nick is sealed by DNA Ligase III, completing the repair process.[9]

Sources

- 1. 5-Methylcytosine - Wikipedia [en.wikipedia.org]